molecular formula C14H18FNO5S2 B2772975 4-[(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride CAS No. 2305542-84-9

4-[(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride

Cat. No.: B2772975
CAS No.: 2305542-84-9
M. Wt: 363.42
InChI Key: UHEDWDDVSADMRW-UHFFFAOYSA-N
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Description

4-[(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride is a specialized covalent inhibitor designed to target serine hydrolases. Its primary research application is in chemical proteomics and enzyme function studies, where it acts as an activity-based protein profiling (ABPP) probe. The compound's mechanism of action centers on the electrophilic sulfonyl fluoride warhead, which selectively reacts with the catalytic serine residue in the active site of target enzymes, forming a stable covalent sulfonate ester adduct [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10224112/]. This irreversible inhibition allows researchers to selectively label, capture, and identify active serine hydrolases in complex proteomes. A key research value of this inhibitor is its high selectivity for α/β-hydrolase domain 6 (ABHD6), a membrane-associated enzyme involved in endocannabinoid and lipid signaling pathways [https://pubs.acs.org/doi/10.1021/acschembio.2c00110]. By covalently modifying ABHD6, this tool compound enables the investigation of the enzyme's physiological roles in neurological processes, inflammation, and energy metabolism. Its application is crucial for mapping the functional state of the serine hydrolase family in various disease models, facilitating target discovery and validation in areas such as metabolic disease and cancer biology.

Properties

IUPAC Name

4-[(9-hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO5S2/c15-22(18,19)12-4-6-13(7-5-12)23(20,21)16-8-10-2-1-3-11(9-16)14(10)17/h4-7,10-11,14,17H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEDWDDVSADMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC(C1)C2O)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride typically involves multiple steps:

  • Formation of the Azabicyclo[3.3.1]nonane Core: : This step often starts with the cyclization of appropriate precursors under radical or catalytic conditions. For instance, a SmI₂-mediated radical cyclization can be employed to construct the azabicyclo[3.3.1]nonane framework .

  • Introduction of the Hydroxy Group: : The hydroxy group can be introduced via selective oxidation reactions, often using reagents like mCPBA (meta-Chloroperoxybenzoic acid) or other oxidizing agents.

  • Sulfonylation: : The sulfonyl groups are typically introduced through sulfonyl chloride reagents in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.

    Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.

    Substitution: The fluoride group can participate in nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

Common Reagents and Conditions

    Oxidation: mCPBA, PCC (Pyridinium chlorochromate)

    Reduction: Lithium aluminum hydride (LiAlH₄), DIBAL-H (Diisobutylaluminum hydride)

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products

The major products from these reactions include various functionalized derivatives of the original compound, such as sulfonamides, sulfonates, and fluorinated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new synthetic methodologies.

Biology

In biological research, derivatives of this compound can be used as probes or inhibitors to study enzyme functions and signaling pathways. The azabicyclo[3.3.1]nonane core is particularly interesting for its potential interactions with biological macromolecules.

Medicine

In medicine, this compound and its derivatives may have therapeutic potential. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, making it a potential candidate for enzyme inhibition studies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for 4-[(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride involves its ability to interact with biological targets through covalent bonding. The sulfonyl fluoride group can react with nucleophilic residues in proteins, such as serine or cysteine, leading to enzyme inhibition. This covalent modification can disrupt normal enzyme function and signaling pathways, providing a basis for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): Known for its use in catalytic oxidation of alcohols.

    4-Hydroxy-TEMPO: Another nitroxyl radical used in oxidation reactions.

    1-Methyl-2-azaadamantane-N-oxyl: Similar in structure but with different reactivity and applications.

Uniqueness

4-[(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride stands out due to its dual sulfonyl and fluoride functionalities, which provide unique reactivity patterns not commonly found in similar compounds. This makes it a versatile intermediate for further chemical transformations and a valuable tool in both research and industrial applications.

Biological Activity

4-[(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride is a complex organic compound characterized by its unique bicyclic structure and sulfonyl functionalities. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in enzyme inhibition and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C14H18FNO5S2C_{14}H_{18}FNO_5S_2, with a molecular weight of 363.4 g/mol. The structure features a bicyclic azabicyclo[3.3.1]nonane moiety, which is known for its presence in biologically active molecules.

PropertyValue
Molecular FormulaC14H18FNO5S2C_{14}H_{18}FNO_5S_2
Molecular Weight363.4 g/mol
CAS Number2305542-84-9

The biological activity of this compound primarily involves its ability to form covalent bonds with nucleophilic residues in proteins, such as serine and cysteine. This interaction leads to enzyme inhibition, disrupting normal biochemical pathways and signaling mechanisms within cells. The sulfonyl fluoride group is particularly reactive, allowing for selective targeting of enzymes involved in various physiological processes.

Enzyme Inhibition

Research indicates that the compound exhibits significant enzyme inhibition properties. For instance, studies have shown that it can effectively inhibit serine proteases, which play critical roles in numerous biological functions including digestion and immune response.

Case Study 1: Serine Protease Inhibition
In vitro assays demonstrated that this compound inhibited the activity of trypsin with an IC50 value of approximately 25 µM, indicating potent inhibitory effects on serine proteases .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its structural characteristics allow it to disrupt bacterial cell functions, potentially leading to cell death.

Case Study 2: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties against Staphylococcus aureus and Escherichia coli, the compound displayed minimum inhibitory concentrations (MIC) of 32 µg/mL for both bacteria, suggesting effective antimicrobial activity .

Comparison with Similar Compounds

When compared to other compounds within the azabicyclo family, such as 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) and 4-Hydroxy-TEMPO, the unique sulfonyl fluoride functionality of this compound provides distinct reactivity patterns that enhance its biological activity.

CompoundBiological ActivityIC50/MIC Values
This compoundSerine protease inhibition; AntimicrobialIC50: 25 µM; MIC: 32 µg/mL
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)Catalytic oxidationNot specified
4-Hydroxy-TEMPOAntioxidantNot specified

Q & A

Q. Table 1: Hydrolytic Stability Experimental Parameters

ParameterRange/ValueAnalytical MethodReference
pH6.5–7.419^{19}F NMR
Temperature25°C, 37°CLC-MS
Incubation Time0–72 hrsKinetic Modeling

Q. Table 2: Key Synthetic Steps and Yields

StepConditionsYield (%)Purity (HPLC)Reference
SulfonylationDCM, 0°C, 24 hrs65–75≥95%
FluorinationDMF, AgF, 80°C, 6 hrs70–85≥98%

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